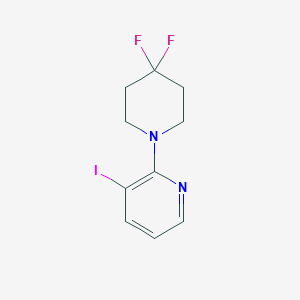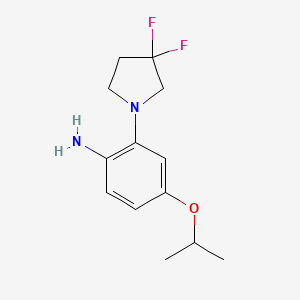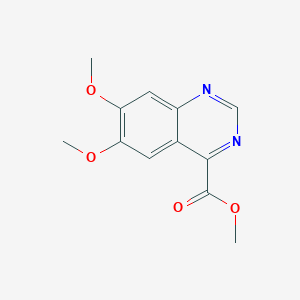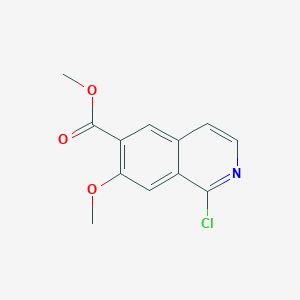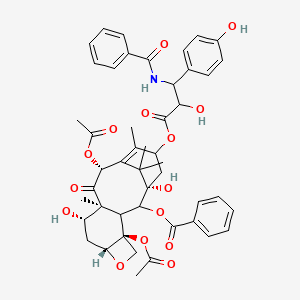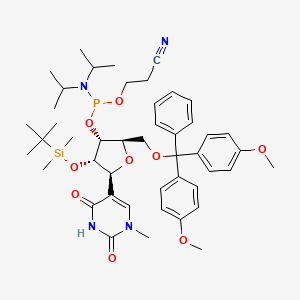
DMT-2'-O-TBDMS-1-methylpseudouridine Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and functionality of RNA molecules. The compound is characterized by the presence of a dimethoxytrityl (DMT) group, a tert-butyldimethylsilyl (TBDMS) group, and a phosphoramidite moiety, which collectively contribute to its unique properties .
Métodos De Preparación
The synthesis of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves several key steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using the DMT and TBDMS groups. This step is crucial to prevent unwanted reactions during subsequent steps.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as diisopropylamino cyanoethoxy phosphine, to introduce the phosphoramidite group.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial production methods typically involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Deprotection: The DMT and TBDMS groups can be removed under acidic and basic conditions, respectively. For instance, the DMT group is typically removed using trichloroacetic acid, while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Coupling Reactions: The phosphoramidite group can react with hydroxyl groups of other nucleosides to form phosphodiester bonds, which are essential for the synthesis of RNA oligonucleotides
Aplicaciones Científicas De Investigación
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of RNA oligonucleotides, which are essential for studying RNA structure and function.
Biology: The compound is used in the development of small interfering RNA (siRNA) and other RNA-based therapeutics, which are used to silence specific genes.
Medicine: It is used in the development of RNA-based vaccines and other therapeutic agents.
Industry: The compound is used in the production of high-fidelity RNA oligonucleotides for various industrial applications .
Mecanismo De Acción
The mechanism of action of DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite involves its incorporation into RNA oligonucleotides. The compound enhances the stability and functionality of RNA molecules by protecting the hydroxyl groups and facilitating the formation of phosphodiester bonds. The molecular targets and pathways involved include the RNA synthesis machinery and the RNA-induced silencing complex (RISC), which are essential for gene silencing and other RNA-based processes .
Comparación Con Compuestos Similares
DMT-2’-O-TBDMS-1-methylpseudouridine Phosphoramidite is unique due to its combination of protective groups and the phosphoramidite moiety. Similar compounds include:
DMT-2’-O-TBDMS-rU Phosphoramidite: This compound is similar but lacks the methyl group on the pseudouridine.
DMT-2’-O-TBDMS-rC (ac) Phosphoramidite: This compound has an acetyl group instead of a methyl group.
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite: This compound is another variant with a different protective group arrangement
These compounds share similar applications but differ in their specific chemical properties and protective group arrangements, which can influence their stability and reactivity.
Propiedades
Fórmula molecular |
C46H63N4O9PSi |
|---|---|
Peso molecular |
875.1 g/mol |
Nombre IUPAC |
3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41-,42+,60?/m1/s1 |
Clave InChI |
ZDZLHJPETUXZJT-NSASEYFNSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
